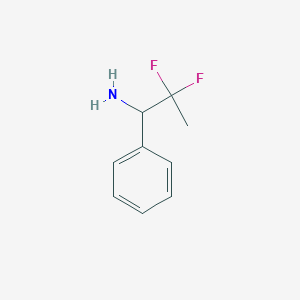
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is a complex organic compound characterized by its intricate structure and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the reaction of 4-nitrophenyl derivatives with amino acids under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial purposes.
化学反应分析
Types of Reactions
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group results in the formation of amino derivatives, while oxidation can lead to the formation of oxides.
科学研究应用
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Nitrophenyl formate: Known for its use in selective formylation reactions.
4-Nitrophenyl acetate: Commonly used in esterification reactions.
4-Nitrophenyl phosphonic acid: Utilized in various organic synthesis applications.
Uniqueness
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is unique due to its specific structure, which allows for versatile reactivity and a wide range of applications. Its ability to undergo multiple types of chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial use.
属性
分子式 |
C16H20N4O7 |
|---|---|
分子量 |
380.35 g/mol |
IUPAC 名称 |
4-[[(2S)-1-(N-[(2S)-1-amino-1-oxopropan-2-yl]-4-nitroanilino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H20N4O7/c1-9(18-13(21)7-8-14(22)23)16(25)19(10(2)15(17)24)11-3-5-12(6-4-11)20(26)27/h3-6,9-10H,7-8H2,1-2H3,(H2,17,24)(H,18,21)(H,22,23)/t9-,10-/m0/s1 |
InChI 键 |
PQCLCGVFQSOVSN-UWVGGRQHSA-N |
手性 SMILES |
C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](C)C(=O)N)NC(=O)CCC(=O)O |
规范 SMILES |
CC(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(C)C(=O)N)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


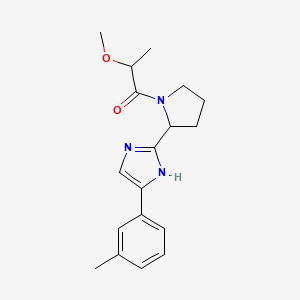
![3-(5-((4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971276.png)
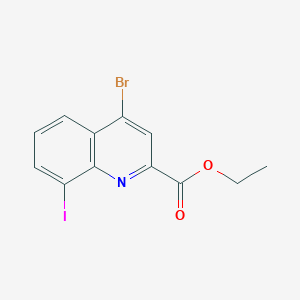


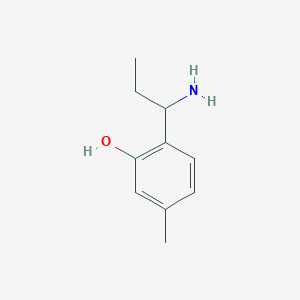
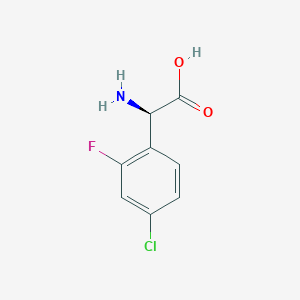
![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
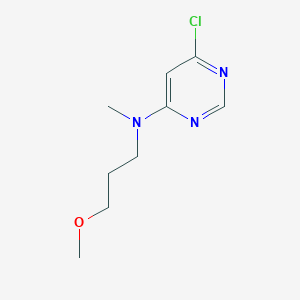
![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)
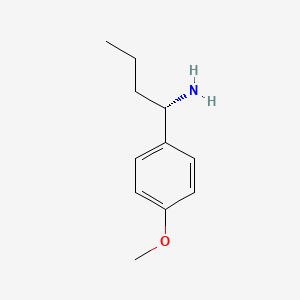
![3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971351.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
